Welcome to the BenchChem Online Store!
molecular formula C12H16N2O2 B8672458 Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis- CAS No. 53641-61-5

Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-

Cat. No. B8672458
M. Wt: 220.27 g/mol
InChI Key: CSYQJHMSFCMCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04104400

Procedure details

A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours. The product separates on chilling and is filtered off, washed with acetone and then with ether to yield 13.7 g of the title C compound. This material is stored in the refrigerator (on standing at room temperature, this material will lose part of the bound HCl).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([NH:13]C(=O)C)[CH2:8][NH:9]C(=O)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:17]>>[ClH:17].[ClH:17].[C:1]1([CH:7]([NH2:13])[CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CNC(C)=O)NC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
on chilling
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
with ether to yield 13.7 g of the title C compound
CUSTOM
Type
CUSTOM
Details
on standing at room temperature

Outcomes

Product
Name
Type
Smiles
Cl.Cl.C1(=CC=CC=C1)C(CN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.